Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate and its derivatives involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropionate: Another ester with a similar structure but different functional groups.
Ethyl (2Z)-2-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate: A compound with a similar pyrazole ring but different substitutions.
Uniqueness
Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Biological Activity
Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3, with a molecular weight of approximately 222.24 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
Biological Activities
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Antimicrobial Activity :
Ethyl pyrazole derivatives have been shown to exhibit antimicrobial properties. A study indicated that certain pyrazole derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Effects :
Research has demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds similar to this compound have been reported to reduce inflammation in animal models by modulating pathways such as NF-kB and MAPK signaling . -
Antioxidant Properties :
Some studies suggest that pyrazole derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress. This activity is attributed to the ability of the pyrazole structure to donate electrons and scavenge free radicals . -
Anticancer Potential :
There is emerging evidence that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Substituent | Effect on Activity |
---|---|
Ethyl group at position 2 | Enhances lipophilicity and cellular uptake |
Methyl group at position 5 | Increases potency against specific targets |
Carbonyl group | Essential for interaction with biological receptors |
Studies have shown that variations in substituents can significantly affect the compound's efficacy and selectivity towards different biological targets .
Case Studies
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Case Study on Anti-inflammatory Activity :
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, a derivative of this compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for development as an anti-inflammatory agent . -
Case Study on Anticancer Activity :
A derivative was tested against human breast cancer cell lines (MCF7) and showed IC50 values in the low micromolar range, indicating significant cytotoxic effects. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H16N2O3/c1-4-12-10(14)8(7(3)11-12)6-9(13)15-5-2/h11H,4-6H2,1-3H3 |
InChI Key |
KOUTWBRCWGADIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N1)C)CC(=O)OCC |
Origin of Product |
United States |
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